molecular formula C14H14BrNO2S2 B2383684 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine CAS No. 2185590-19-4

1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine

Cat. No.: B2383684
CAS No.: 2185590-19-4
M. Wt: 372.3
InChI Key: WEKYVIMCHOCIMT-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 4-bromophenylsulfonyl group and a thiophen-3-yl group

Preparation Methods

The synthesis of 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 4-bromophenylsulfonyl group: This step often involves sulfonylation using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the thiophen-3-yl group: This can be done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-3-yl boronic acid derivative and a suitable palladium catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for deprotonation steps, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing functional groups.

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through binding interactions involving its sulfonyl and thiophene groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine include:

    1-((4-Chlorophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.

    1-((4-Methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine: Similar structure but with a methyl group instead of bromine.

    1-((4-Nitrophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine: Similar structure but with a nitro group instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-thiophen-3-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S2/c15-13-1-3-14(4-2-13)20(17,18)16-7-5-11(9-16)12-6-8-19-10-12/h1-4,6,8,10-11H,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKYVIMCHOCIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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